molecular formula C10H6Na2O7S2 B1595946 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt CAS No. 842-19-3

1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt

Cat. No.: B1595946
CAS No.: 842-19-3
M. Wt: 348.3 g/mol
InChI Key: IEXIPYCHASVPFD-UHFFFAOYSA-L
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Description

1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt is a chemical compound with the molecular formula C10H6Na2O7S2. It is also known by other names such as disodium 7-hydroxy-1,3-naphthalenedisulfonate . This compound is characterized by its two sulfonic acid groups and a hydroxyl group attached to a naphthalene ring, making it a versatile compound in various chemical applications.

Preparation Methods

The preparation of 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt involves several synthetic routes. One common method includes the sulfonation of 7-hydroxy-1,3-naphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt involves its interaction with molecular targets through its sulfonic acid and hydroxyl groups. These functional groups enable the compound to form strong interactions with various biomolecules, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt can be compared with other similar compounds such as:

  • 1-Naphthol-3,6-disulfonic acid disodium salt
  • 3-Hydroxy-2,7-naphthalenedisulfonic acid disodium salt
  • 2-Naphthol-6,8-disulfonic acid disodium salt

These compounds share similar structural features but differ in the position of the sulfonic acid and hydroxyl groups, leading to variations in their chemical properties and applications .

Properties

IUPAC Name

disodium;7-hydroxynaphthalene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O7S2.2Na/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXIPYCHASVPFD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061206
Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061206
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Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842-19-3
Record name Disodium 2-hydroxy-6,8-naphthalenedisulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 7-hydroxynaphthalene-1,3-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.522
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DISODIUM 2-HYDROXY-6,8-NAPHTHALENEDISULFONATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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